Methyl 4-(difluoromethyl)picolinate
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Overview
Description
Methyl 4-(difluoromethyl)picolinate: is a chemical compound characterized by the presence of a difluoromethyl group attached to the fourth position of a picolinic acid molecule. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Difluoromethylation: One common synthetic route involves the direct introduction of a difluoromethyl group to the picolinic acid framework. This can be achieved using reagents like difluoromethyl lithium or difluoromethyl bromide under controlled conditions.
Transition Metal Catalysis: Another approach involves the use of transition metal catalysts, such as palladium or copper, to facilitate the difluoromethylation reaction. These methods often require specific ligands and solvents to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure efficiency and safety. Continuous flow chemistry and automated systems are often employed to maintain consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Reduction reactions can convert the difluoromethyl group to a difluoromethylamine or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different functional groups at the picolinate core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, or halides are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Difluoromethylamines and other reduced derivatives.
Substitution Products: Various functionalized picolinates.
Scientific Research Applications
Chemistry: Methyl 4-(difluoromethyl)picolinate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: It is utilized in the production of advanced materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which Methyl 4-(difluoromethyl)picolinate exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethyl group often enhances the compound's binding affinity and selectivity.
Comparison with Similar Compounds
Methyl 4-(difluoromethyl)pyrimidine-5-carboxylate: Similar in structure but differs in the heterocyclic core.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another difluoromethylated compound with different biological activity.
Uniqueness: Methyl 4-(difluoromethyl)picolinate stands out due to its specific picolinic acid core, which influences its chemical reactivity and biological activity compared to other difluoromethylated compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in modern chemistry and beyond.
Properties
Molecular Formula |
C8H7F2NO2 |
---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
methyl 4-(difluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)6-4-5(7(9)10)2-3-11-6/h2-4,7H,1H3 |
InChI Key |
WGFSSUNKZYYUMN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)C(F)F |
Origin of Product |
United States |
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